NFAT Inhibitor

説明

VIVIT ペプチドは、活性化 T 細胞の核因子 (NFAT) の阻害作用で知られる合成ペプチドです。 このペプチドは細胞透過性があり、カルシニューリン媒介性 NFAT 脱リン酸化を特異的に阻害するため、免疫学および炎症研究の貴重なツールとなっています .

準備方法

合成経路と反応条件

VIVIT ペプチドは、固相ペプチド合成 (SPPS) を使用して合成されます。この方法は、成長するペプチド鎖にアミノ酸を逐次的に付加できる方法です。このプロセスは通常、以下の手順が含まれます。

樹脂調製: 合成は、最初のアミノ酸を固体樹脂に結合することから始まります。

カップリング: その後のアミノ酸は、N、N'-ジイソプロピルカルボジイミド (DIC) やヒドロキシベンゾトリアゾール (HOBt) などの試薬によって促進される一連のカップリング反応を通じて、1 つずつ添加されます。

脱保護: 各カップリングステップの後、アミノ酸の保護基が除去されて、次のアミノ酸の付加が可能になります。

切断: ペプチド鎖が完成したら、樹脂から切断され、精製されます。これは通常、高速液体クロマトグラフィー (HPLC) を使用して行われます。

工業的製造方法

VIVIT ペプチドの工業的製造は、同様の原則に従いますが、より大規模に行われます。自動ペプチド合成機を使用して、効率性と一貫性を高めます。このプロセスには、高い純度と収率を確保するための厳格な品質管理対策が含まれます。

化学反応の分析

Peptide-Based NFAT Inhibitors

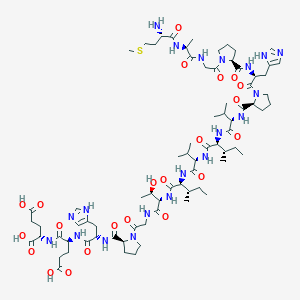

The most well-characterized peptide inhibitor is the VIVIT peptide (sequence: MAGPHPVIVITGPHEE), derived from the conserved calcineurin-docking domain of NFAT.

Key Structural Features

- Molecular Formula :

- Molecular Weight : 1683.94 g/mol .

- Binding Motif : Competes with NFAT’s motif for calcineurin binding, preventing NFAT dephosphorylation .

| Property | Value/Details | Source |

|---|---|---|

| CAS Number | 249537-73-3 | |

| Purity | ≥95% (HPLC) | |

| Storage | -20°C | |

| IC₅₀ (In Vitro) | 10–40 µM (NFAT dephosphorylation) |

Mechanistic Interactions

- Competitive Inhibition : Binds calcineurin’s catalytic domain (residues 70–333), blocking NFAT docking .

- Selectivity : Does not inhibit calcineurin’s phosphatase activity toward other substrates (e.g., -nitrophenyl phosphate) .

Small-Molecule NFAT Inhibitors

Small-molecule inhibitors target either calcineurin-NFAT docking or downstream NFAT activation pathways.

Notable Compounds

- A-285222 : A 3,5-bis(trifluoromethyl)pyrazole derivative that blocks NFAT nuclear import without affecting calcineurin phosphatase activity .

- INCA6 and BTP1 : Inhibitors identified via high-throughput screens; BTP1 shows >100-fold selectivity for NFAT over NF-κB/MAPK pathways .

| Compound | Target | IC₅₀ (NFAT Inhibition) | Selectivity Notes |

|---|---|---|---|

| A-285222 | NFAT nuclear import | 1–5 µM | No effect on calcineurin activity |

| BTP1 | Calcineurin-NFAT interaction | 10–20 µM | 100-fold selective vs. NF-κB |

Biochemical Reactions

- Calcium Mobilization Blockade : Small molecules like Compound 2 (from Diverset E library) inhibit store-operated calcium entry (SOCE), reducing intracellular required for calcineurin activation .

- Redox Modulation : Nickel compounds (e.g., ) induce NFAT activation via -mediated pathways, which antioxidants like catalase inhibit .

Inhibition of Downstream Signaling

NFAT inhibitors also interfere with transcriptional co-activators:

- 11R-VIVIT : A cell-permeable peptide that reduces NFAT2 nuclear localization in renal fibrosis models, attenuating apoptosis and fibrosis .

- Salicylates : Suppress NFAT-mediated cytokine transcription (e.g., IL-2, TNF-α) by inhibiting NFAT-DNA binding .

Key Research Findings

- Peptide Optimization :

- Small-Molecule Screens :

Structural and Functional Insights

- NFAT-Calcineurin Interface : The -calcineurin interaction is critical for substrate recognition. VIVIT peptides mimic this motif, displacing NFAT .

- Metabolic Stability : Peptide inhibitors like 11R-VIVIT incorporate D-amino acids and arginine tags to enhance cell permeability and reduce proteolysis .

科学的研究の応用

Renal Protection and Fibrosis Prevention

Recent studies have highlighted the role of NFAT inhibitors in preventing renal fibrosis, particularly during the acute kidney injury (AKI) to chronic kidney disease (CKD) transition.

- Case Study: 11R-VIVIT

- Objective : Investigate the renoprotective effects of 11R-VIVIT in a mouse model.

- Findings : Treatment with 11R-VIVIT significantly reduced tubulointerstitial fibrosis and improved renal function by inhibiting the nuclear localization of NFAT2. The expression of fibrotic markers such as α-SMA and fibronectin was also decreased after treatment .

| Parameter | Control Group | 11R-VIVIT Group |

|---|---|---|

| Tubulointerstitial Fibrosis | High | Low |

| Renal Function Improvement | None | Significant |

| α-SMA Expression | High | Reduced |

| Fibronectin Levels | High | Reduced |

Immune Modulation

NFAT inhibitors have been explored for their potential in modulating immune responses in autoimmune diseases.

- Case Study: Salicylates as NFAT Inhibitors

- Objective : Assess the anti-inflammatory effects of salicylates through NFAT inhibition.

- Findings : Salicylates were shown to inhibit NFAT-mediated transcription, leading to down-regulation of pro-inflammatory cytokines . This suggests a novel pharmacological effect that could be harnessed for treating inflammatory diseases.

Platelet Activation Regulation

Inhibition of NFAT has implications in managing coagulation disorders.

- Case Study: NFAT in Platelet Activation

- Objective : Investigate the role of NFAT in platelet activation during sepsis.

- Findings : Inhibition of NFAT enhanced platelet activation and aggregation, exacerbating conditions like disseminated intravascular coagulation during gram-negative septicemia . This highlights the dual role of NFAT inhibitors in both promoting and regulating immune responses depending on the context.

Endothelial Dysfunction in Diabetes

NFAT signaling is implicated in microvascular complications associated with diabetes.

- Case Study: A-285222 Treatment

- Objective : Evaluate the effects of A-285222 on endothelial function.

- Findings : Inhibition of NFAT signaling restored endothelial nitric oxide synthase (eNOS) expression, which is crucial for maintaining vascular health . This suggests potential therapeutic applications for preventing diabetic complications.

作用機序

VIVIT ペプチドは、NFAT タンパク質に結合し、カルシニューリンによる脱リン酸化を阻害することで効果を発揮します。この阻害は、NFAT の核への移行を阻止し、それによって NFAT 依存性遺伝子の転写を減少させます。 分子標的は、さまざまな NFAT アイソフォームを含み、関与する経路は、T 細胞の活性化やその他の免疫応答に重要です .

類似化合物との比較

類似化合物

シクロスポリン A: カルシニューリンの別の阻害剤ですが、より幅広い免疫抑制効果があります。

FK506 (タクロリムス): シクロスポリン A と似ていますが、カルシニューリンを阻害しますが、結合特性と臨床用途が異なります。

VIVIT ペプチドの独自性

VIVIT ペプチドは、他のカルシニューリン基質に影響を与えることなく、NFAT を特異的に阻害するという点でユニークです。 この特異性により、他のカルシニューリン阻害剤に見られるような、より幅広い免疫抑制効果なしに、さまざまな生物学的プロセスにおける NFAT の役割を解明するための貴重なツールとなっています .

生物活性

Nuclear factor of activated T cells (NFAT) inhibitors play a crucial role in modulating immune responses and inflammation. This article provides a detailed examination of the biological activity of NFAT inhibitors, focusing on their mechanisms, effects on various cell types, and potential therapeutic applications.

Overview of NFAT and Its Inhibition

NFAT transcription factors are pivotal in regulating immune responses, particularly in T cells. They are activated through a calcineurin-mediated dephosphorylation process, which is inhibited by immunosuppressive agents such as cyclosporin A and FK506 (tacrolimus) . NFAT inhibitors, including the VIVIT peptide, selectively target this pathway without affecting other calcineurin-dependent functions .

1. Calcineurin Inhibition:

- NFAT inhibitors block the interaction between calcineurin and NFAT proteins, preventing their dephosphorylation and subsequent nuclear translocation . This inhibition leads to decreased transcriptional activity of NFAT-dependent genes involved in immune responses.

2. Impact on Platelet Function:

- Recent studies have shown that NFAT inhibition in activated platelets enhances their aggregation and interaction with neutrophils. This effect is particularly significant during conditions such as gram-negative septicemia, where increased platelet-neutrophil interactions can exacerbate inflammation and coagulation .

Case Study 1: Platelet Activation and Aggregation

A study demonstrated that NFAT inhibition using FK506 in mice resulted in increased platelet aggregation and enhanced interactions with neutrophils. This was evidenced by:

- Increased Dense Granule Release: Inhibition led to greater release of granules during platelet activation.

- Enhanced NET Induction: The formation of neutrophil extracellular traps (NETs) was significantly elevated when NFAT was inhibited, contributing to a feedback loop that worsens septic conditions .

| Parameter | Control (Vehicle) | FK506 Treatment |

|---|---|---|

| Platelet Aggregation | Low | High |

| Dense Granule Release | Moderate | High |

| Neutrophil Interaction | Low | High |

| NET Formation | Low | High |

Case Study 2: SIRT1 Interaction with NFAT

Another research highlighted the role of SIRT1 as a negative regulator of NFAT transcriptional activity. SIRT1 was found to interact with NFAT proteins, inhibiting their activity and thereby reducing pro-inflammatory responses in endothelial cells . This suggests that enhancing SIRT1 activity could be a therapeutic strategy to mitigate inflammation mediated by NFAT.

Therapeutic Implications

The modulation of NFAT activity has significant therapeutic potential across various diseases:

- Autoimmune Diseases: By inhibiting NFAT activation, it may be possible to reduce excessive immune responses.

- Cardiovascular Diseases: Given its role in inflammation, targeting NFAT could help manage conditions like atherosclerosis .

- Sepsis Management: The ability to enhance platelet function through NFAT inhibition presents a novel approach to improving outcomes in septic patients .

特性

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S,3R)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]propanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C75H118N20O22S/c1-12-39(7)59(90-70(111)57(37(3)4)88-68(109)52-19-16-27-95(52)74(115)49(30-44-32-78-36-82-44)87-67(108)51-18-15-26-94(51)53(97)33-79-62(103)41(9)83-63(104)45(76)24-28-118-11)72(113)89-58(38(5)6)71(112)91-60(40(8)13-2)73(114)92-61(42(10)96)69(110)80-34-54(98)93-25-14-17-50(93)66(107)86-48(29-43-31-77-35-81-43)65(106)84-46(20-22-55(99)100)64(105)85-47(75(116)117)21-23-56(101)102/h31-32,35-42,45-52,57-61,96H,12-30,33-34,76H2,1-11H3,(H,77,81)(H,78,82)(H,79,103)(H,80,110)(H,83,104)(H,84,106)(H,85,105)(H,86,107)(H,87,108)(H,88,109)(H,89,113)(H,90,111)(H,91,112)(H,92,114)(H,99,100)(H,101,102)(H,116,117)/t39-,40-,41-,42+,45-,46-,47-,48-,49-,50-,51-,52-,57-,58-,59-,60-,61-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPMHUXBSHGAVGD-MCDIZDEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(C(C)CC)C(=O)NC(C(C)O)C(=O)NCC(=O)N1CCCC1C(=O)NC(CC2=CN=CN2)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(C(C)C)NC(=O)C3CCCN3C(=O)C(CC4=CN=CN4)NC(=O)C5CCCN5C(=O)CNC(=O)C(C)NC(=O)C(CCSC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)NCC(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC4=CN=CN4)NC(=O)[C@@H]5CCCN5C(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CCSC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C75H118N20O22S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1683.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the primary mechanism of action of NFAT inhibitors?

A1: NFAT inhibitors primarily work by disrupting the interaction between calcineurin and NFAT. [, ] This prevents the dephosphorylation and subsequent activation of NFAT, hindering its translocation to the nucleus and transcription of target genes.

Q2: What are the downstream effects of inhibiting NFAT activation?

A2: NFAT inhibition leads to a variety of downstream effects, including:

- Reduced cytokine production: NFAT is essential for the transcription of cytokine genes, such as IL-2, IL-4, IL-6, and TNFα. Inhibiting NFAT reduces the production of these pro-inflammatory cytokines. [, , , , , , ]

- Impaired immune cell function: NFAT plays a crucial role in T cell activation, differentiation, and function. NFAT inhibition can suppress T cell responses, impacting adaptive immunity. [, , , , ]

- Suppression of cell growth and proliferation: NFAT has been implicated in the growth and proliferation of various cell types, including vascular smooth muscle cells (VSMCs). NFAT inhibitors can suppress VSMC proliferation, potentially benefiting conditions like restenosis. [, , , ]

- Altered gene expression: NFAT regulates the transcription of various genes involved in cell cycle regulation, differentiation, survival, angiogenesis, and tumor cell invasion. NFAT inhibitors can modulate these processes by altering gene expression. [, , , ]

Q3: What is the role of calcium in NFAT activation, and how do NFAT inhibitors impact this?

A3: An increase in intracellular calcium is necessary for activating the calcineurin/NFAT pathway. [, , ] This calcium influx activates calcineurin, which then dephosphorylates NFAT. NFAT inhibitors, by targeting calcineurin or its interaction with NFAT, prevent this calcium-dependent activation of NFAT. []

Q4: How does NFAT inhibition influence vascular smooth muscle cells?

A4: NFAT inhibition suppresses the proliferation of vascular smooth muscle cells (VSMCs) and reduces neointima formation, suggesting a potential therapeutic application in vascular diseases like restenosis. [, ]

Q5: Can you provide examples of specific genes regulated by NFAT in different cell types?

A5: Sure, here are examples of genes regulated by NFAT:

- Immune cells: IL-2, IL-4, IL-6, TNFα, COX-2, iNOS [, , , , , ]

- Vascular smooth muscle cells: α-actin, PROCR (protein C receptor), DSCR1 (calcineurin regulator), DUSP1 (MAPK inactivator) [, , , ]

- Other cell types: GHRH (growth hormone-releasing hormone), uPAR (urokinase-type plasminogen activator receptor) [, ]

Q6: What are some examples of NFAT inhibitors?

A6: There are several NFAT inhibitors, broadly classified into:

- NFAT-calcineurin interaction inhibitors: These inhibitors specifically target the interaction between calcineurin and NFAT. Examples include:

- VIVIT peptide: A cell-permeable peptide that disrupts the calcineurin-NFAT interaction, showing greater selectivity than calcineurin inhibitors. [, , , , ]

- 11R-VIVIT peptide: A variant of the VIVIT peptide. []

- INCA-6: Another specific NFAT inhibitor. [, ]

- MCV1: A potent bipartite inhibitor designed to target two calcineurin docking motifs. []

Q7: Are there any natural product extracts that exhibit NFAT inhibitory activity?

A7: Yes, research suggests that extracts from Rosa chinensis Jacq. demonstrate potent NFAT inhibitory effects without significantly affecting cell viability. []

Q8: Are there any concerns regarding the specificity of calcineurin inhibitors?

A8: Yes, while effective in suppressing NFAT activation, calcineurin inhibitors like cyclosporine A can impact other calcineurin-dependent pathways, leading to potential side effects. This highlights the need for more selective NFAT inhibitors. [, , ]

Q9: What are some research areas where NFAT inhibitors are being explored?

A9: NFAT inhibitors are being investigated for various therapeutic applications, including:

- Autoimmune diseases: Due to their immunosuppressive effects, NFAT inhibitors hold promise for treating autoimmune diseases. [, ]

- Transplant rejection: By suppressing T cell responses, NFAT inhibitors may help prevent transplant rejection. [, ]

- Cardiovascular diseases: NFAT inhibitors show potential in mitigating vascular restenosis by inhibiting VSMC proliferation. [, , ]

- Cancer: NFAT's role in tumor development and progression is being investigated, with some studies indicating that NFAT inhibition could have anti-cancer effects. [, , ]

- Neurodegenerative diseases: Emerging evidence suggests a potential role for NFAT inhibitors in alleviating neuroinflammation and neurodegeneration. [, , ]

- Hearing loss: Studies suggest that SST analogs, which can indirectly inhibit NFAT, may protect auditory hair cells from aminoglycoside-induced damage. []

Q10: What are the limitations of current research on NFAT inhibitors?

A10: While promising, research on NFAT inhibitors faces limitations:

- Limited understanding of specific NFAT isoform functions: Further research is needed to understand the distinct roles of different NFAT isoforms in various cell types and disease processes. [, ]

- Need for more selective inhibitors: Developing highly selective NFAT inhibitors is crucial to minimize off-target effects and improve safety profiles. [, , ]

- Translation to clinical settings: More extensive preclinical and clinical studies are necessary to evaluate the efficacy and safety of NFAT inhibitors for various diseases. [, , , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。